molecular formula C27H30O14 B194536 Isorhoifolin CAS No. 552-57-8

Isorhoifolin

Cat. No. B194536
CAS RN: 552-57-8
M. Wt: 578.5 g/mol
InChI Key: FKIYLTVJPDLUDL-WCDRIBADSA-N
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Description

Isorhoifolin is a flavonoid glycoside found in M. longifolia and has diverse biological activities . It inhibits matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-13 . It also has antimutagenic properties and is active against S. aureus and P. aeruginosa .


Synthesis Analysis

The α-Form of Isorhoifolin can be synthesized from 4′-benzylapigenin with α-acetobromorutinose in the presence of silver carbonate or potassium hydroxide followed by deacetylation .


Chemical Reactions Analysis

Isorhoifolin is a flavonoid glycoside and an aglycone form of apigenin . It has been found to inhibit matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-13 . Flavonoid redox behavior is related to the oxidation of the phenolic hydroxy groups present in their structures .

Scientific Research Applications

  • Isolation and Synthesis : Isorhoifolin was successfully isolated and synthesized from citrus leaves, specifically from the Tengu orange (S. Kamiya, S. Esaki, & F. Konishi, 1974).

  • Flavonoid Composition : It was identified alongside other flavonoids like monardoside and linarin in the herb Monarda fistulosa, with its characterization done using various spectroscopic methods (V. Kurkin, A. S. Lapina, E. D. Daeva, & V. Kadentsev, 2020).

  • Redox Mechanisms : Research on citroflavones, including isorhoifolin, focused on their redox mechanisms, revealing electrochemical properties like pH-dependent oxidation and formation of reversible redox reactions (V. Diculescu, H. E. Satana, E. Gil, & A. M. Brett, 2012).

  • Pharmacokinetics Study : Isorhoifolin's pharmacokinetics were studied using a sensitive electrochemical sensor, highlighting its potential in cardiovascular protection, anti-allergy, anti-inflammatory effects, and anticancer activity (Huaping Peng et al., 2017).

  • Mitochondrial Biogenesis and AMPK Activation : A study demonstrated isorhoifolin's effects on mitochondrial biogenesis and AMPK activation in adipocytes, indicating its role in obesity prevention (Mak-Soon Lee & Yangha Kim, 2018).

  • Anticancer Activity : Isorhapontigenin, a derivative of stilbene, showed anticancer effects on human bladder cancer cells, leading to cell cycle arrest and downregulation of cyclin D1 expression (Yong Fang et al., 2013).

  • Acaricidal Properties : Isorhoifolin, among other flavonoids, was characterized from Calpurnia aurea leaf extract and shown to have potential as a natural acaricidal agent (O. Adenubi et al., 2018).

  • Inhibition of Atherosclerosis : A study found that isorhamnetin, another flavonoid compound, inhibited atherosclerosis in mice by activating PI3K/AKT and inducing HO-1, demonstrating its therapeutic potential against cardiovascular diseases (Yun Luo et al., 2015).

  • Biosynthesis in Chrysanthemum Species : Research on the biosynthesis of flavone rutinosides in Chrysanthemum species, including isorhoifolin, revealed insights into the evolution and diversity of these compounds in plants (Qing-Wen Wu et al., 2022).

  • Potential Anti-Cancer Agent : Isorhapontigenin was also explored as a potential anti-cancer agent against breast cancer, showing effects on sphingosine kinases and tubulin stabilization (Lalita Subedi et al., 2019).

Safety And Hazards

Isorhoifolin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Isorhoifolin has been found to have beneficial effects on the microcirculation in animal models of CVD . Further studies are needed to investigate the impact of long-term treatment on disease progression .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIYLTVJPDLUDL-SLNHTJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970527
Record name Isorhoifolin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isorhoifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isorhoifolin

CAS RN

552-57-8
Record name Apigenin 7-O-rutinoside
Source CAS Common Chemistry
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Record name Isorhoifolin
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Record name Isorhoifolin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one
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Record name ISORHOIFOLIN
Source FDA Global Substance Registration System (GSRS)
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Record name Isorhoifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

269 - 270 °C
Record name Isorhoifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
849
Citations
AG Shalashvili, VV Mkhavanadze - Chemistry of Natural Compounds, 1985 - Springer
The flavonoid compounds of the leaves of the grapefruit Citrus paradis i Macf. variety Duncan, have been investigated. Samples collected in the Sukhumi experimental station of …
Number of citations: 1 link.springer.com
AO Ogundaini, EO Okafor - Planta Medica, 1987 - thieme-connect.com
Isorhoifolin, a Flavonoid Glycoside from Periploca nigrescens Leaves Coumarins from the Bark of Amyris lineata … Isorhoifolin, a Flavonoid Glycoside from Periploca nigrescens …
Number of citations: 5 www.thieme-connect.com
Z Sroka, I Fecka, W Cisowski - Zeitschrift für Naturforschung C, 2005 - degruyter.com
… Caffeic acid and hesperidin revealed a lower antiradical activity while isorhoifolin, narirutin and … Almost no anti-H2O2 activity was demonstrated for diosmin, narirutin and isorhoifolin. …
Number of citations: 420 www.degruyter.com
KR Andarghiske, B Kancharla, H Siva - 2023 - researchsquare.com
… isorhoifolin physicochemical and ADMET properties were analyzed. In docking studies, isorhoifolin … The ligand RMSF exhibit for BACE1-isorhoifolin AChE inhibitor-isorhoifolin was …
Number of citations: 2 www.researchsquare.com
J Paysant, P Sansilvestri-Morel… - International …, 2008 - search.proquest.com
… , hesperidin, linarin, and isorhoifolin, which are present in … hesperidin, linarin, and isorhoifolin was tested in the hamster … cules (hesperidin, linarin, and isorhoifolin) each show activity …
Number of citations: 90 search.proquest.com
S Kamiya, S Esaki, F Konishi - Agricultural and Biological …, 1974 - Taylor & Francis
Condensation of 4′-benzylapigenin with α-acetobromorutinose in the presense of silver carbonate or potassium hydroxide followed by deacetylation afforded 4′-benzylapigenin-7-β-…
Number of citations: 8 www.tandfonline.com
VA Kurkin, AS Tsibina - Fine Chemical Technologies, 2020 - finechem-mirea.ru
… spectrophotometry at 394 nm, in isorhoifolin equivalent. … fistulosa were due by the flavones isorhoifolin and linarin. … at a wavelength of 394 nm in terms of isorhoifolin was developed. …
Number of citations: 2 www.finechem-mirea.ru
VA Kurkin, AS Tsibina - Research Journal of Pharmacy and …, 2021 - indianjournals.com
… there were isolated for the first time isorhoifolin (apigenin-7-O-rutinoside) and linarin (acacetin… calculated on isorhoifolin. As results there was development the method of the quantitative …
Number of citations: 2 www.indianjournals.com
MA Hawrył - Journal of AOAC International, 2014 - academic.oup.com
… Eriocitrin, isorhoifolin, and caffeic acid were not found in the chromatogram with ACN–water … and isorhoifolinnarirutin using the RP18 column system. The extract from M. piperita var. …
Number of citations: 10 academic.oup.com
OT Adenubi, M Ali Abdalla, AS Ahmed… - … and Applied Acarology, 2018 - Springer
… These flavonoids were characterized as apigenin-7-O-β-d-glycoside and isorhoifolin by means of NMR spectroscopic and mass spectrometry analysis. Isorhoifolin was the most potent …
Number of citations: 14 link.springer.com

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